Nitration Regiospecificity: Precursor vs. Product
The compound is produced by regiospecific nitration of 2-(3,4-dichlorophenyl)acetic acid using HNO3/H2SO4, affording the 2-nitro-4,5-dichloro product in 67% isolated yield (54.2 g from 66.7 g starting material, 0.325 mol scale). The precursor, 2-(3,4-dichlorophenyl)acetic acid (CAS 5807-30-7), lacks the nitro group and therefore cannot participate in the subsequent reductive cyclization to 5,6-dichloroindole that defines the SB-242784 synthetic route [1][2]. This regiospecific transformation is not achievable with isomeric nitrophenylacetic acids that place the nitro group at different positions (e.g., 3- or 4-nitrophenylacetic acid), as the 1,2-relationship between the nitro group and the acetic acid side chain is geometrically required for the indole-forming cyclization [1].
| Evidence Dimension | Nitration reaction yield and product regiospecificity |
|---|---|
| Target Compound Data | 2-(4,5-Dichloro-2-nitrophenyl)acetic acid; 67% isolated yield (54.2 g); MP 119–120 °C (crude); nitro at position 2 |
| Comparator Or Baseline | 2-(3,4-Dichlorophenyl)acetic acid (precursor, CAS 5807-30-7); no nitro group; cannot undergo reductive cyclization to indole |
| Quantified Difference | Introduction of a single nitro group at position 2 with 67% yield; the product gains orthogonal reactivity (nitro reduction + carboxylic acid) absent in the precursor |
| Conditions | Fuming HNO3 (600 mL) + concentrated HNO3 (300 mL), 5 °C → 20 °C, 2.5 h; 0.325 mol scale [2] |
Why This Matters
Procurement of the pre-nitrated building block obviates the need for end-users to perform hazardous mixed-acid nitration and ensures the correct regioisomer for indole-forming cyclization.
- [1] Conde, J.J.; McGuire, M.; Wallace, M. Towards the synthesis of osteoclast inhibitor SB-242784. Tetrahedron Lett. 2003, 44, 3081–3084. View Source
- [2] Drug Synthesis Database, Intermediate ID 63912: 2-(4,5-dichloro-2-nitrophenyl)acetic acid. Yaozh.com. Synthetic route from 2-(3,4-dichlorophenyl)acetic acid via HNO3/H2SO4 nitration. View Source
